An In-depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate
An In-depth Technical Guide to Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate
Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the pyrazine core stands out as a privileged scaffold, integral to the architecture of numerous biologically active compounds. Its unique electronic properties and capacity for diverse functionalization make it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive bromine atom poised for cross-coupling, a nucleophilic methylamino group, and a modifiable ester—offers a trifecta of synthetic handles for the construction of complex molecular entities.
This technical guide provides an in-depth exploration of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to delve into the causality behind its synthesis, its reactivity profile, and its proven application in cutting-edge therapeutic modalities, including the development of selective kinase inhibitors and targeted protein degraders. This document is designed to serve as a practical and authoritative resource, empowering scientists to fully leverage the potential of this key intermediate in their research and development endeavors.
Chapter 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This chapter outlines the essential identifiers and physicochemical characteristics of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is critical for sourcing, regulatory compliance, and scientific communication. The primary identifiers for this compound are consolidated below.
| Identifier | Value |
| Systematic Name | Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate |
| CAS Number | 13457-23-3[1] |
| Molecular Formula | C₇H₈BrN₃O₂[1] |
| SMILES | CNC1=NC=C(N=C1C(=O)OC)Br |
Physicochemical and Spectroscopic Data
The physical properties dictate the handling, storage, and formulation of the compound. While a publicly available experimental spectrum for the title compound is not available, data for its immediate precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate, is well-documented and provides a strong basis for characterization.
Table 1-2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 246.06 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Purity | ≥98% (Commercially available) | [1] |
| Storage | 2-8°C, under inert atmosphere, protected from light | |
Table 1-3: Spectroscopic Data of Precursor: Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4)
| Data Type | Observed Values & Interpretation |
|---|---|
| ¹H NMR | (400 MHz, DMSO-d₆) δ 3.85 (s, 3H), 7.55 (br s, 2H), 8.42 (s, 1H) ppm. The singlet at 3.85 ppm corresponds to the methyl ester protons. The broad singlet at 7.55 ppm is characteristic of the amino (-NH₂) protons. The singlet at 8.42 ppm represents the lone aromatic proton on the pyrazine ring. |
| Mass Spec. | (ES+) m/z 233 [M+H]⁺. |
Note on Expected Spectroscopic Data for the Title Compound: For Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate, one would anticipate a modification in the ¹H NMR spectrum. The broad singlet for the -NH₂ group would be replaced by signals corresponding to the -NH(CH₃) group: a quartet for the N-H proton (coupling to the methyl group) and a doublet for the N-methyl protons around 2.9-3.1 ppm. The chemical shift of the pyrazine ring proton would remain largely unchanged.
Chapter 2: Synthesis and Manufacturing Strategy
The synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is typically achieved through a strategic, multi-step process. The causality behind this approach is rooted in the need to control the regioselectivity of the functional group installations on the pyrazine core. A common and logical pathway involves the initial bromination of a more accessible precursor, followed by N-methylation.
A Proven Two-Step Synthetic Workflow
The most field-proven approach begins with the commercially available Methyl 3-aminopyrazine-2-carboxylate. This allows for a controlled introduction of the bromine atom at the 6-position, followed by a selective methylation of the amino group.
Caption: A typical two-step synthesis of the title compound.
Detailed Experimental Protocols
The following protocols are synthesized from established chemical transformations of pyrazine derivatives and standard organic chemistry methodologies.[3]
Protocol 2.2.1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor)
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Reaction Setup: To a suitable reaction vessel, charge Methyl 3-aminopyrazine-2-carboxylate (1.0 eq.) and acetonitrile (ACN) as the solvent.
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Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution at room temperature. The use of NBS is critical as it provides a source of electrophilic bromine that selectively reacts at the electron-rich 6-position of the pyrazine ring, which is activated by the amino group.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Isolation: Upon completion, the resulting precipitate is collected by filtration. Wash the solid with cold acetonitrile to remove any unreacted NBS and soluble byproducts.
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Drying: Dry the isolated yellow solid under vacuum to afford the target precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate, typically in high yield (>90%).
Protocol 2.2.2: Synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate
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Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq.), in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).
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Deprotonation: Cool the suspension in an ice bath (0 °C) and add a strong base, such as Sodium Hydride (NaH) (1.1 eq.), portion-wise. The base is essential to deprotonate the amino group, forming a more nucleophilic sodium amide salt. This step is crucial for preventing O-methylation at the ester and ensuring selective N-methylation.
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Methylation: After stirring for 30 minutes, add a methylating agent, typically Methyl Iodide (CH₃I) (1.1 eq.), dropwise. The highly nucleophilic amide anion readily attacks the electrophilic methyl iodide in an Sₙ2 reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
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Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate.
Chapter 3: Chemical Reactivity and Safe Handling
The synthetic utility of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is defined by the distinct reactivity of its functional groups. Understanding these reactive sites is key to its successful application in multi-step syntheses.
Key Reactive Sites and Synthetic Transformations
The molecule possesses three primary sites for chemical modification, allowing for sequential and orthogonal synthetic strategies.
Caption: Key reactive sites on the pyrazine scaffold.
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The C-Br Bond (Site A): The bromine atom at the 6-position is the most valuable site for building molecular complexity. The electron-deficient nature of the pyrazine ring activates the C-Br bond for oxidative addition to a Palladium(0) catalyst.[4] This makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:
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The N-H Bond (Site B): The secondary amine is nucleophilic and can undergo further reactions such as acylation or sulfonylation. Its proton is also acidic enough to be removed by a strong base, which can be leveraged for directed metallation or other transformations.
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The Methyl Ester (Site C): The ester group can be readily hydrolyzed (saponified) under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals, using standard peptide coupling reagents.
Safe Handling, Storage, and Disposal
As with any laboratory chemical, adherence to good laboratory practices is essential for safety.
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Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As recommended, keep in a dark place under an inert atmosphere between 2-8°C.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Chapter 4: Applications in Research and Drug Discovery
The true value of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate lies in its application as a strategic intermediate for molecules that modulate critical biological pathways. Its primary use is in the synthesis of kinase inhibitors and, more recently, in the construction of targeted protein degraders.
A Key Building Block for Kinase Inhibitors
Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Small molecule kinase inhibitors are a major class of targeted therapies. The pyrazine scaffold is frequently used in these inhibitors to interact with the hinge region of the kinase ATP-binding pocket.
Focus on FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases where genetic abnormalities are drivers for various cancers.[8] Several research programs have focused on developing selective FGFR inhibitors, and the 3-aminopyrazine-2-carboxamide scaffold, directly accessible from the title compound, has proven to be a highly effective core for this purpose.[8][9][10]
In a typical synthetic strategy, the bromine atom of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is used in a Suzuki or similar cross-coupling reaction to introduce a larger fragment that occupies the hydrophobic regions of the kinase active site. Subsequently, the ester is converted to an amide to provide key hydrogen bonding interactions.
Caption: Inhibition of the FGFR signaling pathway.
Application in Targeted Protein Degradation (PROTACs)
A revolutionary therapeutic modality, targeted protein degradation, utilizes heterobifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras) to eliminate disease-causing proteins.[11] A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome.
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is classified as a "Protein Degrader Building Block" because its scaffold can be elaborated into ligands for either the target protein or, after modification, linked to an E3 ligase binder.[1] The bromine atom serves as the ideal attachment point for the linker element of the PROTAC molecule.
Conclusion
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is far more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for the efficient construction of highly complex and potent bioactive molecules. From the rational design of selective FGFR kinase inhibitors to its application in the burgeoning field of targeted protein degradation, this compound has proven its merit in the demanding arena of drug discovery. As researchers continue to push the boundaries of targeted therapies, the utility and importance of versatile, high-value building blocks like Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate are set to grow, solidifying its place as an indispensable tool in the medicinal chemist's arsenal.
References
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Rodrigues, J. M., Calhelha, R. C., Nogueira, A., et al. (2020). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. Available at: [Link][12]
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Technical Support Center: Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate
